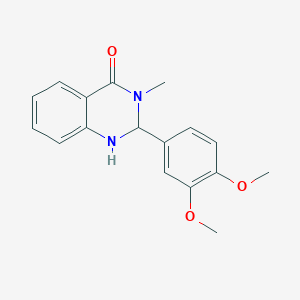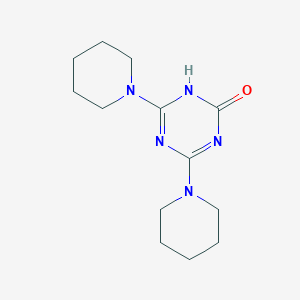
2-(3,4-dimethoxyphenyl)-3-methyl-2,3-dihydro-4(1H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethoxyphenyl)-3-methyl-2,3-dihydro-4(1H)-quinazolinone, also known as DMQX, is a synthetic compound that belongs to the quinazolinone family. It is a potent antagonist of the ionotropic glutamate receptors, which are involved in the regulation of synaptic transmission in the central nervous system. DMQX has been extensively studied in scientific research due to its potential therapeutic applications in the treatment of various neurological disorders.
Wirkmechanismus
2-(3,4-dimethoxyphenyl)-3-methyl-2,3-dihydro-4(1H)-quinazolinone acts as a competitive antagonist of the NMDA receptor by binding to its glycine-binding site, thereby preventing the activation of the receptor by glutamate. This results in the inhibition of excitatory synaptic transmission and the modulation of neuronal activity in the brain.
Biochemical and Physiological Effects
2-(3,4-dimethoxyphenyl)-3-methyl-2,3-dihydro-4(1H)-quinazolinone has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. It has been demonstrated to reduce the release of neurotransmitters such as glutamate, dopamine, and serotonin, as well as to modulate the activity of ion channels and voltage-gated calcium channels.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(3,4-dimethoxyphenyl)-3-methyl-2,3-dihydro-4(1H)-quinazolinone in laboratory experiments has several advantages, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier and act on the central nervous system. However, its use is limited by its potential toxicity and the need for careful dosing and administration.
Zukünftige Richtungen
2-(3,4-dimethoxyphenyl)-3-methyl-2,3-dihydro-4(1H)-quinazolinone has potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, stroke, and traumatic brain injury. Further research is needed to investigate its efficacy and safety in clinical trials, as well as to elucidate its mechanism of action and potential side effects. Additionally, the development of novel 2-(3,4-dimethoxyphenyl)-3-methyl-2,3-dihydro-4(1H)-quinazolinone analogs with improved pharmacological properties may lead to the discovery of new drugs for the treatment of neurological diseases.
Synthesemethoden
2-(3,4-dimethoxyphenyl)-3-methyl-2,3-dihydro-4(1H)-quinazolinone can be synthesized using a multi-step reaction sequence that involves the condensation of 3,4-dimethoxyaniline with methyl acetoacetate, followed by cyclization with chloroacetyl chloride and subsequent reduction with sodium borohydride. The final product is obtained after purification by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethoxyphenyl)-3-methyl-2,3-dihydro-4(1H)-quinazolinone has been widely used as a research tool in the field of neuroscience to investigate the role of ionotropic glutamate receptors in various physiological and pathological processes. It has been shown to selectively block the N-methyl-D-aspartate (NMDA) receptor subtype, which is involved in synaptic plasticity, learning, and memory formation.
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-19-16(11-8-9-14(21-2)15(10-11)22-3)18-13-7-5-4-6-12(13)17(19)20/h4-10,16,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCPCTVGCUJTGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(NC2=CC=CC=C2C1=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-3-methyl-2,3-dihydroquinazolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-(4-fluorophenyl)piperidine](/img/structure/B6012489.png)
![2-mercapto-7-(1-methyl-1H-pyrazol-4-yl)-1-(tetrahydro-2-furanylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6012491.png)
![N-({1-[2-(1-methyl-1H-pyrrol-3-yl)acetyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B6012498.png)

![methyl 5-[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate](/img/structure/B6012505.png)
![{1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B6012514.png)


![4-ethyl-5-[2-(2-methylphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6012526.png)
![methyl 2-({[(4-butylphenyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B6012532.png)
![sec-butyl 6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B6012538.png)

![N-[(5-methyl-3-isoxazolyl)methyl]-2-chromanecarboxamide](/img/structure/B6012577.png)
